dCeMM1 - 118719-16-7

dCeMM1

Catalog Number: EVT-6259362
CAS Number: 118719-16-7
Molecular Formula: C14H13BrN2O3S
Molecular Weight: 369.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound dCeMM1 was discovered by Georg E. Winter's research team through phenotypic chemical screening. It belongs to a class of compounds known as molecular glue degraders, which differ from traditional proteolysis-targeting chimeras (PROTACs) in that they promote protein-protein interactions without requiring a bivalent ligand structure. Molecular glue degraders enhance the binding between an E3 ubiquitin ligase and a substrate protein, leading to ubiquitination and subsequent degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of dCeMM1 involves several steps that typically include:

  1. Chemical Screening: The identification process began with high-throughput screening methods to find compounds that could induce the degradation of RBM39.
  2. Structure-Activity Relationship Studies: Following initial hits, structure-activity relationship studies were conducted to optimize the compound's efficacy and selectivity.
  3. Functional Validation: The synthesized compound was validated through cellular assays that confirmed its ability to destabilize RBM39 in a DCAF15-dependent manner .

The synthesis typically requires advanced organic chemistry techniques, including but not limited to:

  • Reactions involving functional groups: Modifications on existing scaffolds to enhance binding affinity.
  • Purification techniques: Such as chromatography to isolate the final product.
Molecular Structure Analysis

Structure and Data

  • Molecular weight: Typically low for small molecules.
  • Functional groups: Specific moieties that interact with both the E3 ligase and the target substrate.

Understanding the precise three-dimensional structure would require techniques such as X-ray crystallography or NMR spectroscopy, which are often employed in drug design .

Chemical Reactions Analysis

Reactions and Technical Details

dCeMM1 primarily functions through its interaction with the CRL4 DCAF15 ligase complex, leading to the ubiquitination of RBM39. The key reactions include:

  • Ubiquitination: The addition of ubiquitin molecules to RBM39, marking it for proteasomal degradation.
  • Protein-Protein Interactions: Enhancing the interaction between RBM39 and DCAF15, which is crucial for facilitating ubiquitination.

This mechanism is distinct from traditional methods as it does not rely on a dedicated substrate receptor but rather induces proximity between components necessary for degradation .

Mechanism of Action

Process and Data

The mechanism by which dCeMM1 operates involves several steps:

  1. Binding: dCeMM1 binds to DCAF15, altering its conformation and enhancing its affinity for RBM39.
  2. Recruitment: This binding facilitates the recruitment of RBM39 to the CRL4 E3 ligase complex.
  3. Ubiquitination and Degradation: Once bound, RBM39 is ubiquitinated and subsequently targeted for degradation by the proteasome.

Quantitative proteomics has shown that dCeMM1 specifically destabilizes RBM39 while leaving other proteins unaffected, underscoring its selectivity as a molecular glue degrader .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for dCeMM1, general characteristics typical for small molecular glue degraders include:

  • Solubility: Often soluble in organic solvents used in biological assays.
  • Stability: Stability under physiological conditions is crucial for biological applications.

Chemical properties would typically involve reactivity profiles with biological targets, particularly its interactions with proteins involved in ubiquitination processes .

Applications

Scientific Uses

dCeMM1 has significant potential applications in:

  • Cancer Research: As a tool for studying protein degradation pathways relevant to oncogenesis.
  • Drug Discovery: It serves as a lead compound for developing new therapeutic agents aimed at diseases where protein misregulation occurs.
  • Biochemical Studies: Useful in elucidating mechanisms of action within cellular pathways involving ubiquitination and proteasomal degradation.

The ongoing research into molecular glue degraders like dCeMM1 represents an exciting frontier in targeted therapy development, providing new strategies for modulating protein levels within cells .

Introduction

Overview of Targeted Protein Degradation (TPD) Strategies

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that eliminates disease-causing proteins by hijacking cellular degradation machinery. Unlike traditional occupancy-driven inhibitors, TPD employs event-driven mechanisms to catalyze the destruction of pathogenic proteins, offering advantages such as:

  • Catalytic efficiency: A single degrader molecule can eliminate multiple target proteins via transient binding [4] [9].
  • Expanded target scope: Capability to degrade "undruggable" proteins lacking enzymatic activity or defined binding pockets [2] [4].
  • Overcoming drug resistance: Complete ablation of all target protein functions reduces susceptibility to resistance mutations [4].

Two primary cellular systems are exploited for TPD:

  • Ubiquitin-Proteasome System (UPS): Mediates degradation of intracellular soluble proteins through ubiquitin tagging and proteasomal destruction [2] [4].
  • Lysosomal System: Targets extracellular, membrane-bound, or aggregate-prone proteins via autophagy-lysosome pathways [2].

Table 1: Key TPD Strategies and Their Characteristics

StrategyMolecular WeightMechanismKey Limitations
PROTAC>800 DaHeterobifunctional chimeras linking POI and E3Poor cell permeability, PK challenges
Molecular Glues<500 DaMonovalent inducers of neo-protein interfacesLimited rational design approaches
Lysosomal TPDVariableRecruitment to lysosome-tethering receptorsDelivery efficiency challenges

Emergence of Molecular Glue Degraders in TPD

Molecular Glue Degraders (MGDs) are monovalent small molecules that induce or stabilize protein-protein interactions (PPIs) between E3 ubiquitin ligases and target proteins, leading to ubiquitination and proteasomal degradation. Their advantages include:

  • Favorable drug-like properties: Lower molecular weight (<500 Da) and compliance with Lipinski’s Rule of Five enhance cell permeability and oral bioavailability compared to PROTACs [4] [9] [10].
  • Reduced synthetic complexity: Absence of linkers simplifies structure-activity relationship (SAR) optimization [10].
  • Neo-substrate recruitment: Ability to degrade proteins without native E3 binding interfaces [4] [8].

Historically, MGDs like thalidomide and its derivatives (lenalidomide, pomalidomide) were discovered serendipitously. These immunomodulatory drugs (IMiDs) redirect CRBN E3 ligase activity toward transcription factors IKZF1/3 [4] [8]. Similarly, anticancer sulfonamides (e.g., indisulam) were later identified as DCAF15-directed glues degrading RBM39 [2] [8].

Properties

CAS Number

118719-16-7

Product Name

dCeMM1

IUPAC Name

N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

InChI

InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3

InChI Key

PBEIAQYKTXKQGF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.